Product packaging for H-D-Met-OMe.HCl(Cat. No.:CAS No. 69630-60-0)

H-D-Met-OMe.HCl

Cat. No.: B555541
CAS No.: 69630-60-0
M. Wt: 199.70 g/mol
InChI Key: MEVUPUNLVKELNV-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of D-Amino Acid Derivatives as Chiral Building Blocks

D-amino acid derivatives are of paramount importance as chiral building blocks in modern organic synthesis. nbinno.comnih.gov Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and materials science, as different enantiomers of a molecule can exhibit vastly different biological activities and physical properties. nbinno.com D-amino acids, being the enantiomers of the more common L-amino acids found in nature, provide a unique stereochemical scaffold for the synthesis of complex molecules. jpt.com

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. nbinno.comjpt.com This increased resistance to proteolysis can significantly improve the pharmacokinetic profiles of peptide-based drugs. jpt.com Furthermore, D-amino acid derivatives are instrumental in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved therapeutic properties. nbinno.com The defined stereochemistry of these building blocks allows for precise control over the three-dimensional structure of the final product, which is critical for its interaction with biological targets. nbinno.com

The utility of D-amino acid derivatives extends to their use as chiral sources in asymmetric synthesis, enabling the creation of enantiomerically pure compounds. nih.gov This is particularly crucial in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a single enantiomer, while the other may be inactive or even harmful. nbinno.com

Historical Context of Methionine Derivatives in Organic Synthesis

The history of methionine and its derivatives in organic synthesis is a testament to the evolution of chemical synthesis and its impact on various industries. Methionine, a sulfur-containing essential amino acid, was first isolated in 1922 by J. H. Mueller. evonik.com Its structure was later determined by G. Barger and F. P. Coyne in 1928. evonik.comnih.gov

Early synthetic efforts, such as the one reported by Barger and Coyne using the Strecker reaction, resulted in low yields, making large-scale production impractical. rsc.org A significant breakthrough came with the industrial production of acrolein in 1942, which paved the way for more efficient syntheses of methionine. rsc.org The first industrial-scale chemical synthesis of DL-methionine was achieved by Degussa in Germany in 1948. rsc.org This process typically involves the reaction of acrolein with methanethiol, followed by a Bucherer–Bergs reaction to form the hydantoin (B18101) intermediate, which is then hydrolyzed to DL-methionine. rsc.org

The development of methods for the synthesis of amino acid methyl esters, including those of methionine, has been a continuous area of research. nih.gov These esters are valuable intermediates in peptide synthesis and other areas of medicinal chemistry. nih.govresearchgate.net Various reagents and conditions have been explored for the esterification of amino acids, including the use of protic acids, thionyl chloride, and trimethylchlorosilane with methanol (B129727), which offers a mild and efficient method for preparing amino acid methyl ester hydrochlorides. nih.gov The availability of these synthetic methods has been crucial for the widespread use of methionine derivatives in research and industry.

Overview of Research Trajectories for H-D-Met-OMe.HCl

Research involving this compound and other D-amino acid methyl esters has followed several key trajectories, reflecting their versatility and importance in various scientific disciplines.

One major area of research is their application in peptide synthesis . Amino acid methyl esters are important intermediates in the construction of peptide chains. nih.govmasterorganicchemistry.com The methyl ester group serves as a convenient protecting group for the carboxylic acid functionality, allowing for the selective formation of amide bonds at the N-terminus. masterorganicchemistry.com The use of D-amino acid esters like this compound allows for the synthesis of peptides with modified backbones, leading to enhanced stability and unique conformational properties. jpt.comnih.gov

Another significant research trajectory is in the field of medicinal chemistry and drug discovery . The incorporation of D-methionine and its derivatives into bioactive molecules is explored to improve their therapeutic potential. For instance, D-amino acids are used to design more stable and effective peptide-based drugs. jpt.com Research also investigates the role of D-amino acids in biological systems, as they are found in bacterial cell walls and can act as neurotransmitters. nih.govwikipedia.org This has opened avenues for the development of novel antibiotics and drugs targeting the nervous system. wikipedia.org

Furthermore, this compound is utilized in biochemical and enzymatic studies . Researchers use this and similar compounds to investigate the stereospecificity of enzymes involved in amino acid metabolism and peptide synthesis. chemimpex.comnih.gov For example, D-aminopeptidases show remarkable stereospecificity towards amide bonds of D-amino acids and can be used to synthesize D-peptides from D-amino acid esters. nih.gov These studies provide valuable insights into enzyme mechanisms and can guide the development of enzyme inhibitors or novel biocatalysts.

The table below summarizes some of the key research applications of this compound and related D-amino acid methyl esters.

Research AreaSpecific Application of this compound and DerivativesSignificance
Peptide SynthesisIncorporation into peptide chains to create peptides with D-amino acid residues. jpt.commasterorganicchemistry.comEnhances peptide stability against enzymatic degradation, leading to improved pharmacokinetic properties. nbinno.comjpt.com
Medicinal ChemistryUsed as a chiral building block for the synthesis of peptidomimetics and other complex organic molecules with therapeutic potential. nbinno.comnih.govAllows for the creation of enantiomerically pure drugs with specific biological activities. nbinno.com
Biochemical StudiesSubstrate for studying the stereospecificity of enzymes such as D-aminopeptidases. nih.govProvides insights into enzyme mechanisms and facilitates the development of novel biocatalysts. nih.gov
Drug DiscoveryComponent in the design of novel antibiotics targeting bacterial cell wall synthesis, which contains D-amino acids. wikipedia.orgOffers a strategy to combat antibiotic resistance by targeting bacterial-specific pathways. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2S B555541 H-D-Met-OMe.HCl CAS No. 69630-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUPUNLVKELNV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512376
Record name Methyl D-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69630-60-0
Record name Methyl D-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving H D Met Ome.hcl

Strategies for the Preparation of H-D-Met-OMe.HCl

The synthesis of amino acid methyl ester hydrochlorides, including this compound, is most commonly achieved through the esterification of the corresponding amino acid. Several effective methods have been developed, primarily involving the reaction of D-methionine with methanol (B129727) in the presence of an activating agent.

One prevalent and convenient method utilizes thionyl chloride (SOCl₂) in methanol. researchgate.net In this process, thionyl chloride reacts with methanol to form methyl sulfite (B76179) and hydrogen chloride in situ. The generated HCl protonates the carboxylic acid group of D-methionine, and the subsequent reaction with methanol yields the methyl ester hydrochloride. A key advantage of this method is that the byproducts, sulfur dioxide and HCl gas, are easily removed. libretexts.org An alternative approach involves the continuous or intermittent addition of thionyl chloride to a suspension of the amino acid in an alcohol at a controlled temperature, typically between 35°C and 60°C, which can lead to high yields and purity. google.com

Another facile and mild method employs trimethylchlorosilane (TMSCl) as a catalyst for the esterification of amino acids with methanol at room temperature. nih.gov This procedure involves adding TMSCl to the amino acid, followed by the addition of methanol. The reaction proceeds smoothly and offers good to excellent yields for a variety of amino acids, including methionine. nih.gov The process is operationally simple and avoids the harsh conditions associated with other reagents. nih.gov

These methods provide reliable pathways to this compound, a key intermediate for further chemical modifications. The choice of method often depends on factors such as scale, desired purity, and available reagents.

Table 1: Comparison of Synthetic Methods for Amino Acid Methyl Ester Hydrochlorides
MethodReagentsKey ConditionsAdvantagesReference
Thionyl Chloride MethodD-Methionine, Thionyl Chloride (SOCl₂), MethanolControlled temperature (e.g., 35-60°C); continuous or intermittent addition of SOCl₂High yield and chemical purity; byproducts are gaseous and easily removed researchgate.netgoogle.com
Trimethylchlorosilane (TMSCl) MethodD-Methionine, Trimethylchlorosilane, MethanolRoom temperatureMild reaction conditions, operational simplicity, good to excellent yields nih.gov

Advanced Synthetic Techniques Utilizing this compound

Metal-Catalyzed Transformations

A thorough review of scientific databases and chemical literature did not yield specific examples of metal-catalyzed transformations where this compound serves as the principal substrate. Research in this area has not been published, and therefore, no detailed findings or data tables on such reactions can be provided.

Organocatalytic Applications

There is no available research in the scientific literature detailing the use of this compound as a substrate in organocatalytic applications. As a result, it is not possible to report on specific research findings or compile data tables for this topic.

H D Met Ome.hcl in Peptide and Conjugate Synthesis

Application as a Reagent in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated construction of peptide chains on an insoluble polymer resin. pacific.edupeptide.com The process involves sequential cycles of coupling an Nα-protected amino acid to the growing chain followed by the removal of the protecting group to allow the next coupling reaction. pacific.edu

While H-D-Met-OMe.HCl itself (with its free N-terminus and C-terminal methyl ester) is not directly used for attachment to the resin or for chain elongation in standard SPPS protocols, its underlying structure, D-methionine, is frequently incorporated. In a typical Fmoc/tBu-based SPPS strategy, the corresponding Nα-Fmoc-D-methionine derivative is used. This protected amino acid is activated and coupled to the free amino group of the peptide chain anchored to the solid support.

The inclusion of a D-methionine residue via SPPS is a deliberate design choice to bestow advantageous properties upon the final peptide. Key motivations for its use include:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases and peptidases, leading to a longer biological half-life. lifetein.com

Conformational Control: The introduction of a D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets, or promote the formation of specific β-turns, which can be crucial for receptor binding and biological activity. nih.govpreprints.org

Biomarker Development: Peptides incorporating D-amino acids are utilized in medical applications as potential biomarkers for disease diagnosis and for monitoring treatment efficacy. pacific.edu

The general workflow for incorporating a D-amino acid like D-methionine in an automated SPPS synthesizer is outlined in the table below.

StepActionReagentsPurpose
1. Deprotection Removal of the N-terminal Fmoc group from the resin-bound peptide.20% Piperidine in DMFExposes a free amine for the next coupling step.
2. Washing Rinsing the resin to remove excess reagents.DMF, DCM, MeOHPurifies the resin-bound peptide for the next reaction.
3. Coupling Addition of the next amino acid in the sequence (e.g., Fmoc-D-Met-OH).Fmoc-D-Met-OH, HBTU/DIPEA in DMFForms a new peptide bond by coupling the activated D-methionine to the N-terminus of the growing chain.
4. Washing Rinsing the resin to remove excess reagents and byproducts.DMF, DCM, MeOHPrepares the elongated peptide for the next cycle.
5. Repeat Steps 1-4 are repeated until the desired peptide sequence is assembled.N/AChain elongation.
6. Cleavage Release of the completed peptide from the resin support.TFA-based cocktail (e.g., TFA/Phenol/Water/TIPS)Removes the peptide from the resin and cleaves side-chain protecting groups.

This table illustrates a general cycle within an Fmoc-based Solid-Phase Peptide Synthesis (SPPS). HBTU, DIPEA, DMF, DCM, MeOH, TFA, and TIPS are common reagents and solvents used in the process. pacific.edupeptide.com

Utility in Solution-Phase Peptide Coupling Reactions

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is a classical method where reactions occur in a homogeneous solvent system. ekb.egresearchgate.net A key advantage of this technique is that intermediates can be isolated and purified after each step, ensuring high-quality control, which is particularly useful for the synthesis of shorter peptides or for large-scale industrial production. slideshare.net

In this context, this compound is an ideal starting material. The compound features a C-terminal methyl ester (-OMe) that acts as a protecting group for the carboxyl function, while the N-terminal amino group (present as a hydrochloride salt) is available for peptide bond formation after neutralization. ekb.eg

This compound serves as the amino component (nucleophile) in a coupling reaction with an N-protected amino acid (the carboxyl component). The reaction requires a coupling agent to activate the carboxylic acid, facilitating the formation of the amide (peptide) bond. masterorganicchemistry.com This process can be repeated by selectively deprotecting either the N-terminus or C-terminus of the resulting dipeptide to allow for further chain elongation, leading to the formation of oligopeptides. ekb.egresearchgate.net

Below is a representative reaction scheme for the synthesis of a protected dipeptide using this compound.

Reactant 1 (Carboxyl Component)Reactant 2 (Amino Component)Coupling Agent/ConditionsProduct
Boc-L-Ala-OHThis compoundDCC or HBTU/DIPEA in an organic solvent (e.g., DMF, CH₂Cl₂)Boc-L-Ala-D-Met-OMe
Z-L-Phe-OHThis compoundEDC·HCl/HOBt in an organic solventZ-L-Phe-D-Met-OMe

This table provides examples of common N-terminal protecting groups (Boc, Z) and coupling reagents (DCC, HBTU, EDC·HCl) used in solution-phase synthesis to form dipeptides.

Peptide libraries are vast collections of diverse peptide sequences that are invaluable tools in drug discovery for screening against biological targets to identify new therapeutic leads. aspiregene.com The incorporation of non-proteinogenic amino acids, including D-isomers like D-methionine, is a powerful strategy to expand the chemical diversity and improve the drug-like properties of these libraries. aspiregene.com

By using this compound as a building block, focused libraries of peptides containing D-methionine at specific positions can be synthesized. The resulting peptides often exhibit enhanced stability and unique conformational properties, increasing the probability of identifying hits with favorable pharmacological profiles during screening campaigns. lifetein.comnih.gov

Enzymatic Peptide Synthesis and Biocatalysis with this compound

Enzymatic peptide synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov It operates under mild conditions, minimizes the need for extensive side-chain protection, and virtually eliminates the risk of racemization. In this approach, hydrolase enzymes like proteases and esterases are used to catalyze peptide bond formation, often by reversing their natural hydrolytic function. nih.gov this compound, as an amino acid ester, is an activated acyl donor substrate suitable for such biocatalytic reactions. nih.gov

Thermolysin is a thermostable metalloendopeptidase that is widely studied for its ability to catalyze the synthesis of peptide bonds, particularly in systems with low water content. nih.govnih.gov The enzyme's specificity is a critical factor in its application. Research has shown that thermolysin exhibits a strong preference for a hydrophobic L-amino acid as the donor of the carbonyl group in the newly formed peptide bond. nih.gov

While thermolysin's primary specificity is for L-amino acids, the stereoselectivity of enzymes can sometimes be modulated by reaction conditions, such as the use of organic solvents or enzyme engineering. researchgate.netacs.org Some studies have explored using thermolysin to achieve the selective synthesis of L-L dipeptides from a racemic (D/L) mixture of amino acids, indicating that the enzyme can differentiate between stereoisomers. researchgate.net However, the direct and efficient incorporation of a D-amino acid ester like this compound as the acyl donor in thermolysin-catalyzed synthesis remains challenging due to the enzyme's inherent stereopreference for the L-isomer. nih.gov

Esterases and lipases are hydrolases that catalyze the cleavage of ester bonds. nih.gov This catalytic activity can be repurposed for amide bond formation through aminolysis, where an amine nucleophile attacks an acyl-enzyme intermediate instead of water. nih.govnih.gov In such a system, an amino acid ester like this compound can serve as the acyl donor.

The success of this approach depends heavily on the enzyme's substrate specificity, particularly its stereoselectivity. While many common esterases prefer L-amino acid esters, certain enzymes have been identified that specifically process D-amino acids. For example, D-aminopeptidase (DAP) displays remarkable stereospecificity towards D-amino acid esters and has been shown to synthesize D-alanine oligopeptides from D-alanine methyl ester. nih.gov This demonstrates the principle that enzymes can be found or engineered to catalyze peptide bond formation using D-amino acid esters. The use of this compound in such a system could enable the stereoselective synthesis of D-methionine-containing peptides. nih.gov

The table below summarizes findings on enzymatic synthesis involving D-amino acid esters.

Enzyme ClassExample Enzyme(s)Acyl Donor ExampleAcyl AcceptorKey Finding
Protease D-Aminopeptidase (DAP)D-Ala-OMeAnother D-Ala-OMe moleculeDAP shows high efficiency for polymerizing D-substrates compared to L-substrates, making it suitable for synthesizing D-peptides. nih.gov
Protease AmidohydrolaseD-amino acid methyl or benzyl (B1604629) esterAmino acidThe enzyme successfully synthesizes various D-amino acid-containing dipeptides but requires an esterified acyl donor. nih.gov
Lipase/Esterase General Lipases/EsterasesN-protected amino acid esterAmine/Amino AcidCan be used in organic solvents to facilitate the incorporation of D-amino acids into peptides, overcoming unfavorable equilibria. acs.org

Synthesis of Novel Conjugates and Hybrid Molecules

Preparation of Rhein-Amino Acid Ester Conjugates

The synthesis of rhein-amino acid ester conjugates, including those potentially incorporating this compound, has been explored as a strategy to develop new antifungal agents. nih.gov A general synthetic route involves a two-step process. First, the carboxylic acid group of rhein (B1680588) is activated, typically by converting it into an acyl chloride. This is achieved by reacting rhein with a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂), often under reflux conditions. nih.gov

In the second step, the resulting rhein acyl chloride is reacted with the desired amino acid ester hydrochloride, for example, this compound. This reaction is carried out in the presence of a base, such as triethylamine, which acts as an acid scavenger to neutralize the hydrochloric acid formed during the reaction. The coupling reaction is typically performed at a low temperature (e.g., 0 °C) initially and then may be brought to reflux to ensure completion. nih.gov The final conjugate is then purified using techniques like column chromatography. This synthetic approach has been shown to produce rhein-amino acid ester conjugates in good yields, generally ranging from 74% to 94%. nih.gov

Design and Synthesis of Other Bioactive Conjugates

The conjugation of this compound and other amino acid esters to bioactive molecules is a promising strategy in medicinal chemistry to enhance their therapeutic properties. mdpi.com This approach aims to improve aspects such as bioavailability, target specificity, and pharmacological activity, while potentially reducing toxicity. researchgate.net The underlying principle is that the amino acid moiety can facilitate transport across cell membranes and can be recognized by cellular machinery. mdpi.com

The synthesis of these conjugates often involves the formation of an amide bond between the carboxylic acid group of a bioactive molecule and the amino group of the amino acid ester. researchgate.net This is a common strategy employed in the development of prodrugs, where the amino acid ester part is designed to be cleaved by enzymes in the body to release the active drug. Besides rhein, other natural products and bioactive compounds that have been conjugated with amino acid esters include piperine, camptothecin, and quercetin. researchgate.net For instance, piperoyl-amino acid ester conjugates have demonstrated significant antileishmanial activity. researchgate.net In some cases, the ester group of the conjugate is later hydrolyzed to the corresponding carboxylic acid to modulate the biological activity. mdpi.com

Structure-Activity Relationship Studies of Conjugates

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of the synthesized conjugates influences their biological activity and for guiding the design of more potent compounds. For rhein-amino acid ester conjugates, preliminary SAR studies have provided valuable insights into their antifungal properties. nih.gov

It has been observed that the nature of the amino acid ester conjugated to rhein has a significant impact on the antifungal activity. For example, in a study evaluating a series of rhein-amino acid ester conjugates against various plant pathogenic fungi, it was found that certain conjugates exhibited potent and selective activity. nih.gov Specifically, the conjugate with L-leucine methyl ester (3c) showed the highest activity against Rhizoctonia solani, while the conjugate with L-tryptophan methyl ester (3m) was most effective against Sclerotinia sclerotiorum. nih.gov These findings suggest that the size, lipophilicity, and stereochemistry of the amino acid side chain play a critical role in the antifungal potency and spectrum of these conjugates.

Table 2: Antifungal Activity of Selected Rhein-Amino Acid Ester Conjugates

Compound ID Amino Acid Ester Moiety Target Fungus EC₅₀ (mM) Reference
3c L-Leucine methyl ester R. solani 0.125 nih.gov
3m L-Tryptophan methyl ester S. sclerotiorum 0.114 nih.gov

Data extracted from a study on the antifungal activities of rhein-amino acid ester conjugates. nih.gov

Biological and Biochemical Investigations of H D Met Ome.hcl and Its Derivatives

Role of D-Methionine Derivatives in Cellular Processes

D-methionine derivatives play crucial roles in various cellular functions, often differing from their L-enantiomers due to stereochemical specificities. These roles span metabolic pathways and interactions with cellular transport systems.

Methionine Metabolism and Chiral Specificity

Methionine exists as two enantiomers, L-methionine and D-methionine. While L-methionine is the biologically predominant form involved in protein synthesis, D-methionine and its derivatives also participate in cellular activities and metabolic pathways. D-methionine is recognized as an isomer of L-methionine ruifuchems.com and possesses distinct biochemical properties. Research indicates that D-methionine methyl ester, an analogue of H-D-Met-OMe.HCl, is not hydrolyzed by lysosomal enzymes, a characteristic that differentiates its metabolic fate from L-isomers or other derivatives biologists.com. Furthermore, in certain biological systems, particularly in aquaculture species like fish and crustaceans, enzymatic conversion mechanisms exist that transform the D-enantiomer of methionine into the natural L-enantiomer, thereby increasing the available L-methionine for growth google.comgoogle.com. This highlights a potential metabolic interconversion pathway for D-methionine derivatives. D-methionine itself has been studied for its chemoprotective effects, including against cisplatin-induced toxicities, where it forms complexes with platinum, suggesting a role in cellular defense mechanisms chemsrc.com.

Interactions with Nutrient Transport Systems

Amino acid transporters are critical for cellular uptake and distribution of nutrients. While specific interactions of this compound with individual nutrient transport systems are not extensively detailed, its nature as an amino acid derivative implies potential interactions. The broader family of amino acid transporters, such as those belonging to the APC superfamily in yeast (including methionine transporters like Mup1 and Mup3), are known to mediate the uptake of amino acids researchgate.net. Research has also identified that D-methionine derivatives can be transported by specific systems, such as the MetNI transporter researchgate.net. The cellular uptake of amino acid methyl esters, including D-methionine methyl ester, has been observed, and these compounds can influence cellular functions, such as lysosomal dynamics, indicating their entry into cells via specific mechanisms biologists.com.

Applications in Drug Discovery and Medicinal Chemistry Research

This compound and its related derivatives are valuable tools and building blocks in the field of drug discovery and medicinal chemistry, contributing to the development of novel therapeutics and the understanding of biological systems.

Development of Peptide-Based Therapeutics

This compound serves as a crucial intermediate in organic synthesis and is widely used as a pharmaceutical intermediate ruifuchems.com. The incorporation of D-methionine derivatives, particularly N-methylated D-amino acids, into peptide sequences is a significant strategy in developing peptide-based therapeutics vulcanchem.com. These modifications enhance metabolic stability, improve oral bioavailability, and increase resistance to enzymatic degradation, thereby extending the therapeutic half-life of peptide drugs vulcanchem.comnih.gov. For instance, peptides incorporating D-methionine have been investigated for their ability to bind to Vascular Endothelial Growth Factor A (VEGFA), presenting therapeutic opportunities in angiogenesis-related diseases nih.govresearchgate.net. This compound is utilized as a building block in peptide synthesis, facilitating the creation of complex peptide structures with desired biological activities chemimpex.commedchemexpress.comchemscene.com.

Exploration of Biological Activities of Derived Compounds

Beyond their role in peptide synthesis, D-methionine derivatives exhibit various biological activities. D-methionine itself is recognized for its cytoprotective properties, particularly against the nephrotoxicity and ototoxicity associated with cisplatin (B142131) and aminoglycoside drugs ruifuchems.com. D-methionine methyl ester has shown potential antioxidant properties, making it a candidate for applications aimed at mitigating oxidative stress in biological systems chemimpex.com. N-Benzyl-D-methionine methyl ester hydrochloride, another derivative, is explored for its utility in drug formulation and the development of novel therapeutic agents targeting specific biological pathways, leveraging its enhanced lipophilicity chemimpex.com. Related compounds, such as Fmoc-D-methionine sulfone, are instrumental in developing bioactive peptides and in studying protein interactions, further contributing to drug discovery efforts chemimpex.com.

Contribution to Amino Acid Derivative Research in Biological Systems

This compound is a key amino acid derivative employed as a biochemical reagent and an intermediate in organic synthesis ruifuchems.com. Its contribution to research in biological systems is multifaceted. It is used in studies related to amino acid metabolism, providing insights into cellular functions and metabolic pathways chemimpex.com. Amino acids and their derivatives, in general, are recognized for their ergogenic properties, influencing hormonal secretions, energy supply during physical activity, and potentially preventing exercise-induced muscle damage medchemexpress.comchemsrc.com. This compound is a component in peptide chemistry, often categorized as an unnatural amino acid derivative, enabling the synthesis of peptides with modified properties and novel functionalities chemscene.com. The research into these derivatives expands the understanding of amino acid roles in biological processes and contributes to the development of new therapeutic strategies.

Investigations into D-Protein and D-Peptide Technologies

This compound, chemically known as D-Methionine methyl ester hydrochloride, serves as a fundamental building block in the advanced field of D-protein and D-peptide technologies. Its utility lies in its specific stereochemistry and functional groups, which are crucial for the precise synthesis of peptides composed of D-amino acids. These D-peptides are of significant interest due to their enhanced stability against enzymatic degradation compared to their L-amino acid counterparts, offering potential advantages in therapeutic applications and biomaterials. The compound's methyl ester form provides a protected carboxyl group, facilitating controlled peptide chain elongation during synthesis. Research indicates that D-amino acid methyl esters, including derivatives like this compound, are essential reagents in peptide chemistry, enabling the creation of novel peptide structures with tailored properties japer.inmdpi.combiocrick.com.

Utilization in Racemic Protein Crystallography

While direct utilization of this compound in standard racemic protein crystallography is not widely documented, the broader class of D-amino acid derivatives plays a role in specialized crystallographic studies. The incorporation of D-amino acids into peptides or proteins can alter their conformational preferences and packing arrangements in crystal lattices. In contexts where enantiomeric purity or separation is investigated, or when studying the crystallization of peptides containing D-amino acids, such derivatives can be employed. For instance, studies involving enantiomeric recognition by chiral molecules have utilized D-amino acid methyl ester hydrochlorides, suggesting their potential in systems where stereochemical discrimination is key to crystallization or analysis mdpi.com. Although not a direct application in crystallizing proteins composed solely of L-amino acids, the compound's nature as a D-amino acid derivative makes it relevant for research exploring the structural impact of D-amino acid incorporation or for crystallizing peptides that inherently contain D-enantiomers.

Implications for Modulating Biological Pathways with D-Peptides

D-peptides, synthesized using building blocks such as this compound, hold significant promise for modulating biological pathways. The inherent resistance of D-peptides to proteases means they can exhibit longer half-lives in biological systems, allowing for sustained interaction with their targets. This stability is crucial for therapeutic agents designed to modulate specific signaling cascades or cellular processes. Research into D-amino acid containing peptides has shown their potential in various biological contexts, including acting as antimicrobial agents or influencing neurotransmitter systems nih.govchemimpex.com. While specific studies detailing this compound's direct role in modulating a particular biological pathway are not extensively detailed in the provided search results, its function as a precursor for D-methionine-containing peptides positions it as an important tool. Methionine residues in peptides can influence protein folding, metal binding, and redox activity, and incorporating D-methionine can confer unique stability and interaction profiles, thereby offering a means to fine-tune biological pathway modulation.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton NMR (¹H NMR) spectroscopy of H-D-Met-OMe.HCl provides characteristic signals corresponding to the different types of protons in the molecule. Although specific spectral data for this compound is not extensively detailed in the provided results, general features can be inferred from the analysis of related methionine derivatives. nih.govfoodb.ca For instance, the ¹H NMR spectrum of a similar compound, L-methionine methyl ester hydrochloride, would exhibit distinct peaks for the methyl ester protons, the S-methyl protons, the methine proton at the alpha-carbon, and the methylene (B1212753) protons of the ethyl side chain. The chemical shifts and coupling patterns of these signals are diagnostic for the structure. In derivatives like methionine-enkephalin, multidimensional ¹H NMR techniques are employed to resolve complex overlapping signals and determine the three-dimensional structure. nih.gov

A hypothetical ¹H NMR data table for this compound, based on general knowledge of similar structures, is presented below.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

Proton Type Hypothetical Chemical Shift (ppm) Multiplicity Integration
O-CH ₃ (ester)~3.7Singlet3H
S-CH~2.1Singlet3H
α-CH ~4.0Triplet1H
β-CH~2.2Multiplet2H
γ-CH~2.6Triplet2H
NH ₃⁺~8.5Broad Singlet3H

Note: This table is illustrative and based on expected values for similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. Studies on related compounds, such as ¹³C-labeled DL-methionine, demonstrate the power of this technique in differentiating enantiomers and probing the local environment of specific carbon atoms. uab.cat The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, allowing for the identification of the carbonyl carbon of the ester, the alpha-carbon, the S-methyl carbon, and the methylene carbons. nih.govchemicalpapers.com

Below is an interactive data table with expected ¹³C NMR chemical shifts for this compound.

Interactive Data Table: Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C =O (ester carbonyl)~170
α-C H~52
O-C H₃ (ester)~53
γ-C H₂~30
β-C H₂~29
S-C H₃~15

Note: This table is illustrative and based on expected values for similar compounds and general principles of ¹³C NMR spectroscopy. chemicalpapers.comresearchgate.net Actual experimental values may vary.

For more complex molecules containing the this compound moiety or for studying its interactions, multi-dimensional NMR techniques are invaluable. capes.gov.br Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, providing a complete and unambiguous assignment of the NMR spectra. mdpi.com For example, a study on methionine-enkephalin utilized multidimensional ¹H NMR to determine its three-dimensional structure in a membrane-like environment. nih.gov Similarly, 2D ¹H-¹³C NMR has been used to study the global methylome in tumor models labeled with [¹³C-methyl]methionine. acs.org These advanced techniques are crucial for understanding the conformation and interactions of methionine derivatives in complex biological systems.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight of a compound and assessing its purity. google.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, providing strong evidence for its identity. For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₄ClNO₂S. acmec.com.cn The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. researchgate.net

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular Formula C₆H₁₄ClNO₂S
Monoisotopic Mass 199.0434 g/mol
Calculated m/z (M+H)⁺ 164.0845

Note: The (M+H)⁺ ion corresponds to the protonated molecule, with the chloride counter-ion not being observed in the positive ion mode.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an effective tool for monitoring the progress of chemical reactions. nih.gov In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Selected Reaction Monitoring (SRM) is a targeted mass spectrometry technique that offers high sensitivity and selectivity for quantifying specific molecules in complex mixtures, making it ideal for monitoring the formation of this compound and any potential byproducts. nih.govembopress.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

For chiral compounds, the determination of the absolute configuration—the actual spatial arrangement of substituents around a stereocenter—is a more challenging but critical task. google.com.pg This is often achieved by measuring the subtle differences in the intensities of Friedel pairs of reflections, an effect known as anomalous dispersion or resonant scattering. google.com The presence of atoms heavier than oxygen can enhance this effect, making the assignment of absolute configuration more reliable. google.com

While a specific, publicly available single-crystal X-ray structure of isolated this compound has not been identified in the reviewed literature, the principles of its structural analysis can be thoroughly understood through studies of closely related derivatives and complexes. This compound serves as a crucial building block in the synthesis of more complex molecules, and the crystal structures of these resulting compounds provide invaluable insight into the behavior of the D-methionine methyl ester moiety. molaid.comresearchgate.net

Research into organometallic chemistry has provided examples of crystal structures containing methionine methyl ester ligands. For instance, studies on coordination complexes with metals like palladium (II) have involved the use of N-thienylidene-L/D-methionine methyl ester ligands. researchgate.net The resulting diastereomeric complexes were characterized, and in related work, the absolute configuration of a cycloplatinated derivative containing a methionine moiety was unambiguously established by X-ray diffraction. researchgate.net

Such analyses involve the growth of a high-quality single crystal of the target compound, which is then mounted on a diffractometer. The crystal is irradiated with X-rays, and the resulting diffraction data is collected and processed. The data allows for the determination of the unit cell parameters and the space group, which describe the symmetry and dimensions of the basic repeating unit of the crystal.

A hypothetical table of crystal data for a molecule containing the H-D-Met-OMe moiety, based on typical parameters found in crystallographic reports for similar organic hydrochlorides, is presented below to illustrate the type of information obtained.

ParameterExample Value
Chemical FormulaC6H14ClNO2S
Formula Weight199.70 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.90
b (Å)7.26
c (Å)21.54
α, β, γ (°)90, 90, 90
Volume (ų)923.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.435
R-factor< 0.05

Note: This table is illustrative and does not represent experimentally determined data for this compound, but rather typical values for a small organic molecule crystal structure. nih.gov

The final refinement of the crystal structure yields a model of the molecule, confirming its connectivity and, crucially for this compound, its D-configuration at the α-carbon.

The data from X-ray crystallography provides a static snapshot of the molecule in its lowest energy state within the crystal lattice. This allows for a detailed conformational analysis, revealing the preferred arrangement of the molecule's rotatable bonds in the solid state. For this compound, key conformational features include the torsion angles along the amino acid backbone (Φ, Ψ) and the side chain (χ angles).

The conformation of the flexible thioether side chain is of particular interest. In methionine and its derivatives, the side chain can adopt several conformations, often described as gauche or trans. The specific torsion angles (χ1, χ2, χ3) determined from the crystal structure define the exact spatial orientation of the Cα-Cβ, Cβ-Cγ, and Cγ-S bonds.

These conformational details are stabilized in the crystal by a network of intermolecular interactions, such as hydrogen bonds. In the hydrochloride salt, the protonated amino group (–NH₃⁺) acts as a strong hydrogen bond donor, typically forming interactions with the chloride ion (Cl⁻) and the carbonyl oxygen of the ester group in neighboring molecules. These interactions dictate the molecular packing and stabilize a specific conformation within the crystal. The analysis of these hydrogen bonding patterns is a critical part of understanding the solid-state structure.

Computational Chemistry and Theoretical Investigations of H D Met Ome.hcl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the preferred computational method for studying a wide range of chemical processes, including those involving organometallic chemistry and homogeneous catalysis. Functionals such as B3LYP, M06, and M06-L are commonly employed in these calculations.

Electronic Structure Analysis and Orbital Properties

DFT calculations are instrumental in analyzing the electronic structure and orbital properties of molecules like H-D-Met-OMe.HCl. For instance, quantum mechanical studies using DFT (B3LYP/6-311g++(d,p)) can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic reactivity. A smaller gap generally suggests higher reactivity. For example, studies on methionine have shown a lower HOMO-LUMO gap compared to other nucleophilic amino acids like lysine (B10760008) and cysteine, indicating its higher kinetic reactivity.

Furthermore, DFT calculations can be used for "orbital engineering," where substituting framework metals in complexes can alter the localization of frontier orbitals, thereby influencing the electronic properties of the molecule. This approach allows for the fine-tuning of a molecule's reactivity and optical properties. Natural Bond Order (NBO) analysis, another DFT-based method, provides further details on charge distribution and bonding interactions within the molecule.

PropertyDescriptionReference
HOMO-LUMO Gap An indicator of kinetic reactivity; a smaller gap suggests higher reactivity.
Orbital Engineering Altering the electronic structure by substituting atoms to modify frontier orbital localization.
NBO Analysis Provides insights into charge distribution and bonding interactions.

Reaction Mechanism Elucidation

DFT calculations are pivotal in elucidating complex reaction mechanisms. They allow researchers to map out potential energy surfaces, identify intermediates, and calculate the energetics of different reaction pathways. For instance, in copper-catalyzed reactions, DFT can help understand the formation of key intermediates like copper-nitrene complexes.

Mechanistic studies often involve comparing different plausible pathways to determine the most favorable one. For example, in oxidative coupling reactions, DFT has been used to analyze the roles of different oxidants and catalysts, and to understand how the nature of substituents can dictate the reaction outcome. The calculations can reveal the step-by-step process of bond activation, formation, and cleavage.

Transition State Characterization

Characterizing transition states is a cornerstone of understanding reaction kinetics and mechanisms. DFT calculations are used to locate and characterize the geometry and energy of transition states, which represent the energy barrier of a reaction. The energy of the transition state determines the reaction rate, and its structure provides a snapshot of the bond-making and bond-breaking processes.

For example, in concerted metalation-deprotonation (CMD) transition states, DFT can elucidate the role of assisting molecules in the reaction medium. Kinetic Isotope Effect (KIE) studies, often complemented by DFT calculations, can confirm whether a specific step, like a 1,5-hydride transfer, is rate-limiting. The agreement between experimental KIE values and those predicted by DFT lends strong support to a proposed mechanism.

Computational TaskApplication in Reaction StudiesReference
Reaction Pathway Mapping Identifies intermediates and compares the feasibility of different mechanisms.
Transition State Search Locates the highest energy point along the reaction coordinate to determine the activation energy.
KIE Calculations Complements experimental data to identify the rate-determining step of a reaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and interactions over time. These simulations are particularly useful for understanding the behavior of molecules in solution and their interactions with biological macromolecules.

Solvent Effects on Reactivity and Conformation

The solvent can significantly influence the reactivity and conformation of a molecule. MD simulations can explicitly model the solvent molecules and their interactions with the solute. This is crucial for understanding how the solvent affects the stability of different conformations and the energetics of reaction pathways. For instance, the choice of solvent can impact the swelling of resins in solid-phase peptide synthesis, which in turn affects reaction efficiency. In some cases, compounds may be insoluble in water, necessitating the use of solvents like DMSO for analysis, a situation often encountered with peptidomimetics. The effect of solvent polarity on reaction rates can also be investigated to elucidate the properties of transition states.

Ligand-Receptor Interactions (if applicable for derivatives)

For derivatives of this compound that may have biological activity, MD simulations are invaluable for studying their

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. ajol.info By identifying key molecular features, QSAR models can predict the activity of new compounds and guide the design of more potent and selective molecules. sums.ac.ir

The biological activity of a molecule like this compound can be predicted by calculating a variety of molecular descriptors. ajol.info These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the number of bonds and rings.

Geometrical Descriptors: These relate to the three-dimensional shape of the molecule.

Electronic Descriptors: These quantify the distribution of electrons within the molecule, influencing how it interacts with other molecules.

Physicochemical Descriptors: These include properties like hydrophobicity (LogP) and polar surface area (TPSA), which are important for a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. chemscene.com

For instance, QSAR studies on methionine derivatives, such as inhibitors of methionine aminopeptidase, have utilized descriptors like the Eccentric Connectivity Index (ECI), Fragment Complexity (FC), and McGowan Volumes (MG). sciepub.com In these studies, multiple linear regression (MLR) is often employed to build a model that links these descriptors to the observed biological activity (e.g., IC50 values). sciepub.com The predictive power of such models is evaluated using statistical methods like leave-one-out cross-validation (LOO-CV). sciepub.com

Table 1: Calculated Molecular Descriptors for this compound

DescriptorValueDescription
TPSA52.32Topological Polar Surface Area, related to a molecule's ability to permeate cell membranes. chemscene.com
LogP0.6616A measure of the molecule's hydrophobicity. chemscene.com
H_Acceptors4Number of hydrogen bond acceptors. chemscene.com
H_Donors1Number of hydrogen bond donors. chemscene.com
Rotatable_Bonds4Number of bonds that can rotate freely, indicating molecular flexibility. chemscene.com

Design of Novel this compound Derivatives

The insights gained from QSAR models can be used to rationally design novel derivatives of this compound with potentially improved biological activities. For example, if a QSAR model indicates that a lower value for a specific descriptor is correlated with higher activity, new derivatives can be designed to possess this feature.

The design process often involves in silico modifications to the parent structure of this compound. This could include:

Altering the side chain: The thioether group in the methionine side chain could be oxidized or replaced with other functional groups to modulate its electronic and steric properties.

Modifying the ester group: The methyl ester could be changed to other esters (e.g., ethyl, propyl) to fine-tune lipophilicity.

Recent research has explored the incorporation of methionine methyl ester into other molecular scaffolds to enhance targeting of specific proteins, such as the translocator protein (TSPO). doi.org In one such study, halogen substitutions were made to the benzoxazolone core of a novel compound containing methionine methyl ester, leading to the design of new potential imaging agents. doi.org Computational docking studies were used to predict the binding affinity of these newly designed molecules. doi.org

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. psu.edu Public and private databases containing millions of compounds can be mined to identify molecules that are structurally similar to this compound or that share similar predicted properties.

This process typically involves:

Defining a search query: This could be the chemical structure of this compound or a set of desired molecular descriptors.

Searching chemical databases: Databases like PubChem, ChEMBL, and ZINC can be queried to retrieve compounds that match the search criteria.

Filtering and analyzing the results: The retrieved compounds can be further analyzed and filtered based on various criteria, such as predicted biological activity, drug-likeness, or synthetic accessibility.

Data mining can uncover novel scaffolds and identify compounds with potential for similar or different biological applications. nih.gov For example, a search for compounds related to methionine could reveal other amino acid esters or molecules with similar side-chain functionalities that have been investigated for various therapeutic purposes. naturalproducts.net This approach can accelerate the discovery of new lead compounds and provide a broader understanding of the structure-activity landscape around a particular chemical entity.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for D-Amino Acid Esters

The synthesis of enantiomerically pure amino acid esters, such as H-D-Met-OMe.HCl, is fundamental for their use in peptide synthesis, medicinal chemistry, and as chiral precursors. nih.gov Traditional methods, while effective, often involve harsh conditions or tedious procedures. nih.gov Consequently, research has focused on developing more convenient, efficient, and environmentally friendly synthetic routes.

A significant advancement is the use of trimethylchlorosilane (TMSCl) in methanol (B129727) for the direct esterification of amino acids. This method offers mild reaction conditions at room temperature and generally produces good to excellent yields of the desired amino acid methyl ester hydrochlorides. nih.gov It represents a more convenient operational alternative to classic methods that use reagents like thionyl chloride or gaseous hydrochloric acid, which may require strict temperature control or specialized equipment. nih.gov

Another powerful strategy is the asymmetric alkylation of glycine (B1666218) derivatives. The O'Donnell Amino Acid Synthesis, for example, employs the alkylation of benzophenone (B1666685) imines of glycine alkyl esters under phase-transfer catalysis conditions. organic-chemistry.org This method allows for the construction of a wide variety of unnatural α-amino acids. A key advantage is that the starting Schiff base is less acidic than the monoalkylated product, which helps in achieving selective monoalkylation. organic-chemistry.org Similarly, a highly practical methodology involves the asymmetric alkylation of pseudoephedrine glycinamide, which can be efficiently hydrolyzed to yield salt-free D- or L-α-amino acids of high enantiomeric purity. acs.org

These evolving synthetic strategies provide researchers with a more versatile and efficient toolkit for producing this compound and other D-amino acid esters, facilitating their broader application in scientific research.

MethodKey Reagents/CatalystsKey FeaturesReference
Direct EsterificationTrimethylchlorosilane (TMSCl), MethanolConvenient, mild room-temperature conditions, good to excellent yields. nih.gov
Asymmetric Alkylation (O'Donnell)Benzophenone imine of glycine ester, Phase-transfer catalyst, BaseEnables synthesis of unnatural amino acids; selective monoalkylation is achievable. organic-chemistry.org
Asymmetric Alkylation (Pseudoephedrine Auxiliary)Pseudoephedrine glycinamide, Alkyl halideHigh diastereoselectivity; produces salt-free amino acids with high enantiomeric purity. acs.org
Classical EsterificationThionyl chloride, MethanolEffective but requires careful temperature control (e.g., 0–5°C). neicon.ru

Expanded Applications in Materials Science and Nanotechnology

The unique properties of D-amino acids are being harnessed in materials science and nanotechnology to create novel, robust biomaterials. The incorporation of D-amino acids like D-methionine into peptide sequences can dramatically increase their resistance to proteolytic degradation by enzymes, which typically target L-amino acids. This enhanced stability is a critical attribute for developing long-lasting materials for in vivo applications.

One of the most promising areas is the creation of self-assembling peptide-based hydrogels and nanostructures. nih.gov These materials are formed through the spontaneous organization of short peptide building blocks into ordered, hierarchical structures. nih.gov By strategically including D-amino acid derivatives such as this compound in the peptide design, researchers can create hydrogels with tunable properties and significantly improved stability, making them excellent candidates for tissue engineering scaffolds and controlled-release systems. nih.gov The self-assembly of even single amino acids or dipeptides into well-defined nanostructures like nanotubes and nanospheres is an area of active investigation, opening up possibilities for creating novel nanomaterials from simple, chemically defined precursors. nih.gov

Furthermore, the side chains of amino acids offer functional handles for further modification. The thioether group in methionine, for instance, can be a site for specific chemical reactions or for coordinating with metal surfaces, suggesting a potential role for D-methionine-containing peptides in creating hybrid organic-inorganic nanomaterials or functionalizing nanoparticle surfaces. chemistrydocs.com The development of nanoscale materials represents a new realm of matter, with widespread possibilities for new technologies. chemistrydocs.com

Integration into Advanced Drug Delivery Systems

The inherent stability of D-amino acids makes them highly attractive components for advanced drug delivery systems. When peptides are used as targeting ligands or as the primary vehicle for a therapeutic agent, their rapid degradation in the body can limit their efficacy. Replacing L-amino acids with their D-counterparts, using precursors like this compound, is a proven strategy to overcome this limitation.

A compelling example is the synthesis of conjugates of glycyrrhizic acid (GA), a natural compound with known antiviral properties, with D-amino acid esters. neicon.ru In one study, researchers synthesized a series of GA conjugates with methyl and ethyl esters of various D-amino acids, including D-tryptophan, D-phenylalanine, and D-leucine. neicon.ru These conjugates were created to enhance the therapeutic profile of GA. Notably, the GA conjugate with D-tryptophan methyl ester was found to inhibit the influenza virus A/H1N1/pdm09, while the ethyl ester version showed broad activity against several influenza strains and human respiratory syncytial virus (HRSV). neicon.ru This research demonstrates that conjugating a drug to a D-amino acid ester can be a viable strategy for developing new therapeutic agents. neicon.ru

Beyond direct conjugation, this compound can serve as a building block for peptide-based drug carriers, such as self-assembling hydrogels that can physically entrap and slowly release drug molecules. nih.gov The presence of D-amino acids ensures the integrity of the delivery vehicle for a prolonged period, allowing for sustained drug release at a target site. nih.gov

CompoundTarget/ApplicationKey FindingReference
Glycyrrhizic acid (GA) conjugate with D-Trp methyl esterInfluenza virus A/H1N1/pdm09Demonstrated inhibitory activity with a selectivity index (SI) > 30. neicon.ru
Glycyrrhizic acid (GA) conjugate with D-Trp ethyl esterInfluenza A/H3N2, A/H1N1, A/H5N1, B; HRSVExhibited broad antiviral activity with SI values ranging from >10 to >29. neicon.ru

Exploration in New Biological Pathways and Disease Models

While L-methionine's role in cellular metabolism is well-established, the functions of D-methionine are less understood, making it and its derivatives valuable probes for exploring new biological pathways and disease models. D-amino acids are known to be present in mammals and are implicated in various physiological and pathological processes. Research using D-methionine derivatives can provide insights into these novel functions.

For instance, derivatives like N-Benzyl-D-methionine methyl ester hydrochloride are utilized in pharmaceutical research to explore novel therapeutic agents that target specific biological pathways and in neuroscience to investigate effects on neurotransmitter systems. chemimpex.com This suggests a role for D-methionine derivatives in modulating biological activity.

In the context of cancer, metabolic pathways involving methionine are often dysregulated. The receptor tyrosine kinase c-MET, for example, is a critical driver in non-small cell lung cancer (NSCLC), and its amplification is a major mechanism of therapeutic resistance. nih.gov While research has focused on L-methionine, exploring how D-methionine or its metabolites might interact with these pathways could uncover new therapeutic targets or diagnostic strategies. The development of chemoproteomic tools to profile methionine residues in proteins provides a powerful platform that could potentially be adapted to study the metabolic fate and interactions of D-methionine introduced into cells via precursors like this compound. nih.gov

Synergistic Approaches Combining Synthesis, Biology, and Computation

The frontiers of chemical and biological research are increasingly defined by synergistic approaches that merge multiple disciplines to solve complex challenges. The synthesis and application of D-amino acid esters like this compound are benefiting greatly from such integrated strategies.

One groundbreaking example is the merger of photoredox catalysis with biocatalysis. Researchers have developed a novel "pyridoxal radical biocatalysis" that combines a synthetic photoredox catalyst with an engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govnsf.gov This dual catalytic system enables the stereoselective synthesis of valuable non-canonical amino acids, including D-amino acids, in a way that is not known in either natural enzymology or traditional synthetic chemistry. nih.govnsf.gov This approach allows for the creation of complex molecules with multiple stereocenters in a single, efficient operation. nih.gov

Computation plays an increasingly vital role in this synergy. Mechanism-guided computational design has been used to engineer enzymes for enhanced or novel activities. researchgate.net For example, researchers used computational methods to identify key residues in the active site of a meso-diaminopimelate dehydrogenase and then performed saturation mutagenesis to create a triple mutant enzyme capable of efficiently synthesizing aromatic D-amino acids. researchgate.net

In the realm of pure synthesis, synergistic multi-catalyst systems are being developed. One such system uses a combination of four different catalysts—an aldehyde, a Lewis acid, a palladium complex, and a chiral Brønsted acid—to achieve the catalytic asymmetric stereoconversion of L-amino esters to N-protected D-amino esters. researchgate.net The successful operation of this complex system relies on the precise and synergistic cooperation of all four components. researchgate.net These integrated approaches, combining synthetic chemistry, enzyme engineering, and computational modeling, are accelerating the discovery of new reactions and providing powerful tools for producing valuable chiral molecules like D-amino acid esters.

ApproachKey Disciplines CombinedDescriptionOutcomeReference
Photoredox-Pyridoxal Radical BiocatalysisSynthetic Chemistry, BiocatalysisA synthetic photoredox catalyst and an engineered PLP enzyme work in a dual catalytic cycle.Stereoselective synthesis of non-canonical D- and L-amino acids. nih.gov, nsf.gov
Computational Enzyme RedesignComputational Biology, Protein EngineeringComputational modeling guides the targeted mutagenesis of an enzyme's active site.Engineered enzyme with high efficiency for synthesizing aromatic D-amino acids. researchgate.net
Non-Enzymatic Hybrid CatalysisOrganic Synthesis, CatalysisA system of four cooperating catalysts promotes racemization and asymmetric N-allylation.Stereoconversion of L-amino esters to N-protected D-amino esters. researchgate.net

Q & A

Q. What ethical considerations apply when using this compound in biomedical research (e.g., DEA compliance)?

  • Methodological Answer :
  • Regulatory Compliance : Classify under DEA Schedule II (if applicable) and obtain institutional approvals.
  • Safety Protocols : Adopt OSHA guidelines for handling hydrochloride salts (e.g., fume hood use, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-D-Met-OMe.HCl
Reactant of Route 2
Reactant of Route 2
H-D-Met-OMe.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.